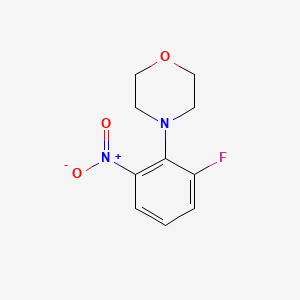

4-(2-Fluoro-6-nitrophenyl)morpholine

Description

Properties

IUPAC Name |

4-(2-fluoro-6-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3/c11-8-2-1-3-9(13(14)15)10(8)12-4-6-16-7-5-12/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPOFXBMBJKJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=C2F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of 4-(2-Fluoro-6-nitrophenyl)morpholine?

An In-Depth Technical Guide to the Chemical Properties of 4-(2-Fluoro-6-nitrophenyl)morpholine

Introduction: A Strategic Building Block in Modern Synthesis

In the landscape of contemporary medicinal and materials chemistry, the strategic design of molecular building blocks is paramount. 4-(2-Fluoro-6-nitrophenyl)morpholine is a heterocyclic compound featuring a morpholine ring attached to a highly activated fluoronitrobenzene core. The specific arrangement of the fluorine atom and the nitro group ortho to the morpholine substituent creates a unique electronic and steric environment, rendering it a valuable intermediate for complex molecular architectures.

While its isomer, 4-(2-fluoro-4-nitrophenyl)morpholine, is widely documented as a key precursor to the oxazolidinone antibiotic Linezolid, the 6-nitro isomer presents distinct reactive properties due to the ortho-positioning of the powerful electron-withdrawing nitro group.[1] This guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and safety considerations for 4-(2-Fluoro-6-nitrophenyl)morpholine (CAS No. 1233955-40-2), leveraging established principles and data from closely related analogues to provide field-proven insights for research and development professionals.[2]

Physicochemical & Structural Properties

The fundamental properties of a chemical entity dictate its behavior in a laboratory setting, from solubility and storage to its performance in a reaction. The key physicochemical properties of 4-(2-Fluoro-6-nitrophenyl)morpholine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1233955-40-2 | [2] |

| Molecular Formula | C₁₀H₁₁FN₂O₃ | [2] |

| Molecular Weight | 226.21 g/mol | [2] |

| Appearance | Expected to be a yellow-colored solid | [3][4] |

| Purity | Typically available at ≥97% | [2] |

| Storage | Store at room temperature in a cool, dry, well-ventilated area | [2][5] |

The morpholine ring is known to adopt a stable chair conformation.[6] The presence of the bulky and strongly electron-withdrawing nitro group ortho to the C-N bond influences the rotational barrier around this bond and the overall planarity of the molecule.

Spectroscopic Signature Analysis

While specific spectral data for the 6-nitro isomer is not widely published, a robust analysis can be derived from the well-documented spectrum of its 4-nitro isomer (CAS 2689-39-6) and fundamental NMR principles.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The morpholine moiety is expected to show two characteristic multiplets, typically between δ 3.0-4.0 ppm. The protons on the carbons adjacent to the oxygen (-CH₂-O-) will appear further downfield than those adjacent to the nitrogen (-CH₂-N-).[8] The aromatic region for the 6-nitro isomer would be distinct, showing three protons with complex splitting patterns (e.g., ddd, dd, t) dictated by ortho, meta, and para H-H and H-F coupling constants. This contrasts with the pattern for the 4-nitro isomer, which also shows three aromatic protons but with different coupling.[7]

-

¹³C NMR: The spectrum will show four signals for the morpholine ring, with the carbon atoms attached to oxygen (-CH₂-O-) resonating downfield (approx. δ 66-68 ppm) and those attached to nitrogen (-CH₂-N-) appearing more upfield (approx. δ 50 ppm).[7] The aromatic region will display six distinct signals. The carbon attached to the fluorine will appear as a doublet with a large C-F coupling constant (J ≈ 250 Hz), a hallmark of fluorinated aromatics.[7]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) for the analogous 4-nitro isomer confirms the molecular formula with high accuracy (Calculated for C₁₀H₁₁FN₂O₃: 226.0748, Found: 226.0749).[7] A similar result is expected for the 6-nitro isomer, providing definitive confirmation of its elemental composition.

Synthesis and Mechanism

The principal and most industrially viable route to synthesizing 4-(2-Fluoro-6-nitrophenyl)morpholine is through a Nucleophilic Aromatic Substitution (SₙAr) reaction.

Causality of Experimental Design: The SₙAr mechanism is contingent on the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group (in this case, fluorine) on an aromatic ring. These groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. Fluorine is an excellent leaving group in SₙAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly susceptible to nucleophilic attack.[9][10]

The logical precursor for this synthesis is 1,2-difluoro-3-nitrobenzene , reacting with morpholine. The fluorine atom at the 2-position is preferentially displaced over the one at the 1-position due to the activating effect of the adjacent nitro group.

General Experimental Protocol: SₙAr Synthesis

-

Reaction Setup: To a solution of 1,2-difluoro-3-nitrobenzene (1.0 eq) in a polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile) is added morpholine (1.1-1.5 eq).

-

Base Addition: An inorganic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (≥2.0 eq) is added to act as a scavenger for the hydrofluoric acid (HF) byproduct.[11]

-

Heating: The reaction mixture is heated (typically 80-120 °C) and stirred for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Workup: Upon cooling, the reaction mixture is poured into water, causing the product to precipitate.

-

Purification: The crude solid is collected by filtration, washed with water, and can be further purified by recrystallization (e.g., from ethanol) to yield the final product.

Caption: General workflow for the SₙAr synthesis.

Reactivity and Key Transformations

The chemical behavior of 4-(2-Fluoro-6-nitrophenyl)morpholine is dominated by the interplay between the electron-deficient aromatic ring and the nucleophilic morpholine moiety.

-

Aromatic Ring Reactivity: The potent electron-withdrawing nature of the ortho-nitro group and the fluorine atom deactivates the phenyl ring towards electrophilic substitution. Conversely, it makes the ring highly susceptible to further nucleophilic attack, although the existing bulky morpholine group provides significant steric hindrance.

-

Nitro Group Reduction: The most significant and synthetically useful reaction this compound undergoes is the reduction of the nitro group to an amine. This transformation is a critical step, converting the molecule from a simple intermediate into a versatile aniline derivative, which can then participate in a wide array of subsequent reactions like amide couplings, sulfonamide formations, and diazotizations.

Common reduction methods include:

-

Catalytic hydrogenation (e.g., H₂, Pd/C)

-

Metal-acid reduction (e.g., SnCl₂, HCl; or Fe, HCl)

This reduction unmasks a nucleophilic amino group, fundamentally altering the molecule's properties and paving the way for the construction of more complex, biologically active compounds.[1]

Caption: Key reactivity pathway of the title compound.

Applications in Drug Discovery and Development

Aryl-substituted morpholines are recognized as privileged scaffolds in medicinal chemistry, often incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability.[1]

While specific applications of the 6-nitro isomer are primarily in early-stage research, the utility of this structural class is well-established. Its isomer, 4-(2-fluoro-4-nitrophenyl)morpholine, is a critical intermediate in the synthesis of Linezolid , an antibiotic used to treat serious infections caused by Gram-positive bacteria.[1][12] The synthesis involves an SₙAr reaction followed by the reduction of the nitro group, demonstrating the industrial relevance of this molecular framework.[12]

Therefore, 4-(2-Fluoro-6-nitrophenyl)morpholine serves as a strategic building block for creating libraries of novel compounds, particularly for screening as:

-

Antimicrobial agents[12]

-

Kinase inhibitors

-

CNS-active agents

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable. Based on the Safety Data Sheet (SDS) for the closely related 4-nitro isomer, 4-(2-Fluoro-6-nitrophenyl)morpholine should be handled with care, assuming a similar hazard profile.[5][13]

-

Hazard Identification:

-

Handling and Personal Protective Equipment (PPE):

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

-

Conclusion

4-(2-Fluoro-6-nitrophenyl)morpholine is a valuable and reactive intermediate for organic synthesis. Its chemical properties are defined by a highly activated aromatic ring primed for nucleophilic substitution and a nitro group that serves as a synthetic handle for further elaboration. The primary synthetic route involves a robust SₙAr reaction, and its principal chemical transformation is the reduction of the nitro moiety to a versatile aniline derivative. These features make it a strategic asset for researchers in drug discovery and materials science, enabling the efficient construction of complex and potentially bioactive molecules. Proper handling and storage are essential to ensure laboratory safety.

References

-

Organic Spectroscopy International. 4-(2-fluoro-4-nitrophenyl)morpholine. (2018). Available from: [Link]

-

Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1088. Available from: [Link]

-

Fisher Scientific. Safety Data Sheet: 4-(2-Fluoro-4-nitrophenyl)morpholine. (2025). Available from: [Link]

-

Gola, M., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1841. Available from: [Link]

-

Wang, L. J., et al. (2011). 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. Acta Crystallographica Section E, 67(10), o2649. Available from: [Link]

-

Angene Chemical. Safety Data Sheet: 4-(4-Nitrophenyl)thiomorpholine. (2024). Available from: [Link]

-

Filo. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo... (2023). Available from: [Link]

-

Doubtnut. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in... (2020). Available from: [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. nbinno.com [nbinno.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]

- 8. acdlabs.com [acdlabs.com]

- 9. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE | 2689-39-6 [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.be [fishersci.be]

A Comprehensive Technical Guide to 4-(2-Fluoro-6-nitrophenyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4-(2-fluoro-6-nitrophenyl)morpholine, a fluorinated nitroaromatic compound with significant potential in medicinal chemistry and organic synthesis. While this specific isomer is less documented than its 4-nitro counterpart, this guide will elucidate its core characteristics, propose a robust synthetic strategy based on established chemical principles, and discuss its promising applications by drawing parallels with related structures.

Core Compound Identification and Structure

CAS Number: 1233955-40-2[1][2][3][4]

Molecular Formula: C₁₀H₁₁FN₂O₃[1]

Molecular Weight: 226.21 g/mol [1]

IUPAC Name: 4-(2-fluoro-6-nitrophenyl)morpholine[1]

The molecular architecture of 4-(2-fluoro-6-nitrophenyl)morpholine features a morpholine ring attached to a phenyl ring, which is substituted with a fluorine atom and a nitro group at positions 2 and 6, respectively. This specific arrangement of electron-withdrawing groups (fluorine and nitro) significantly influences the molecule's reactivity and potential as a synthetic building block.

Chemical Structure:

Caption: Core identification and structural properties of 4-(2-Fluoro-6-nitrophenyl)morpholine.

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of 4-(2-fluoro-6-nitrophenyl)morpholine is limited, a highly probable and efficient synthetic route is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This well-established mechanism is widely used for the synthesis of related aryl-amine structures.[5][6]

The proposed synthesis involves the reaction of 1,2-difluoro-3-nitrobenzene with morpholine . The rationale behind this choice of reactants lies in the electronic properties of the aryl halide. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic attack. The fluorine atoms are excellent leaving groups in SNAr reactions.[6][7]

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 4-(2-Fluoro-6-nitrophenyl)morpholine via SNAr.

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 1,2-difluoro-3-nitrobenzene (1 equivalent) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile) is added morpholine (1.1-1.5 equivalents) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5-2 equivalents).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (typically ranging from 80°C to 120°C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-(2-fluoro-6-nitrophenyl)morpholine.

Causality in Experimental Choices:

-

Solvent: Polar aprotic solvents are chosen to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate, a key step in the SNAr mechanism.

-

Base: The base is essential to neutralize the hydrofluoric acid (HF) formed as a byproduct of the reaction, driving the equilibrium towards the product.

-

Excess Morpholine: A slight excess of morpholine can also act as the base and ensures the complete consumption of the limiting aryl halide.

Physicochemical Properties and Spectral Data

Detailed experimental data for the physicochemical properties of 4-(2-fluoro-6-nitrophenyl)morpholine are not widely available in the public domain. However, based on the properties of its isomers and related compounds, the following can be anticipated:

| Property | Predicted/Expected Value | Notes |

| Appearance | Yellowish solid | Based on the 4-nitro isomer.[8] |

| Melting Point | 100-130 °C | The 4-nitro isomer melts at 121-126°C.[9] |

| Boiling Point | >350 °C | The 4-nitro isomer has a predicted boiling point of ~381°C.[9] |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, acetone), sparingly soluble in water. | Typical for this class of compounds. |

Spectral Data Interpretation (Hypothetical):

While specific spectra for the 6-nitro isomer are not readily found, a skilled chemist can predict the key features based on its structure and data from its 4-nitro isomer.

-

¹H NMR: The spectrum would show characteristic signals for the morpholine protons (typically in the 3.0-4.0 ppm range) and distinct multiplets for the three aromatic protons. The fluorine and nitro group's positions will influence the chemical shifts and coupling constants of the aromatic protons.

-

¹³C NMR: The spectrum would display signals for the four unique carbons of the morpholine ring and the six aromatic carbons. The carbon attached to the fluorine would exhibit a large one-bond C-F coupling constant.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₁FN₂O₃).

For comparison, the spectral data for the 4-nitro isomer, 4-(2-fluoro-4-nitrophenyl)morpholine, has been reported as:

-

¹H NMR (400MHz, CDCl₃): δ 8.03 (ddd, J=1.0, 2.6 and 9.0Hz, 1H, ArH), 7.94 (dd, J=2.6 and 13.1Hz, 1H, ArH), 6.94 (t, J=8.7Hz, 1H, ArH), 3.90 (t, J=4.7Hz, 4H, 2xCH₂O), 3.31 (m, 4H, 2xCH₂N).[10]

-

¹³C NMR (100MHz, CDCl₃): δ 153.3 (d, J=249.5), 145.6 (d, J=7.8Hz), 121.1 (d, J=3.0Hz), 117.0 (d, J=3.9Hz), 112.7 (d, J=6.4Hz), 66.7, 50.0 (d, J=4.9Hz).[10]

-

HRMS [M]: Calculated for C₁₀H₁₁FN₂O₃ 226.0748, Found 226.0749.[10]

Applications in Drug Discovery and Medicinal Chemistry

The morpholine moiety is considered a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules.[11][12] Its inclusion often enhances physicochemical properties such as solubility and metabolic stability.[13]

The 4-(fluoronitrophenyl)morpholine scaffold is a valuable intermediate in the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which then serves as a handle for a variety of chemical transformations, including amide bond formation, sulfonylation, and reductive amination.

Workflow for Elaboration of the Scaffold:

Caption: Synthetic utility of 4-(2-Fluoro-6-nitrophenyl)morpholine in medicinal chemistry.

While specific applications for the 6-nitro isomer are not extensively documented, its close relative, 4-(2-fluoro-4-nitrophenyl)morpholine, is a known intermediate in the synthesis of the antibiotic Linezolid .[13] This highlights the potential of this class of compounds in developing novel therapeutic agents. The unique substitution pattern of the 6-nitro isomer could lead to derivatives with novel pharmacological profiles, making it an attractive target for exploratory synthesis in drug discovery programs.

Safety and Handling

As with all nitroaromatic compounds, 4-(2-fluoro-6-nitrophenyl)morpholine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(2-fluoro-6-nitrophenyl)morpholine is a valuable, albeit understudied, synthetic intermediate. Its confirmed CAS number (1233955-40-2) allows for its specific procurement. Based on fundamental principles of organic chemistry, a robust synthesis via nucleophilic aromatic substitution is proposed. While detailed experimental data is scarce, its structural similarity to well-characterized isomers allows for reasoned predictions of its properties and potential applications. The strategic placement of the fluoro and nitro groups, combined with the beneficial properties of the morpholine ring, makes this compound a promising starting material for the synthesis of novel, biologically active molecules. Further research into the reactivity and applications of this specific isomer is warranted and could unlock new avenues in medicinal chemistry and materials science.

References

-

PubChem. 4-(2-Fluoro-4-nitrophenyl)morpholine. National Center for Biotechnology Information. [Link]

-

Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. [Link]

-

Advanced Technology & Industrial Co., Ltd. Product Search Result. [Link]

-

Arctom. CAS NO. 1233955-40-2 | 4-(2-Fluoro-6-nitrophenyl)morpholine. [Link]

-

Global Substance Registration System. 4-(2-FLUORO-4-NITROPHENYL)MORPHOLINE. [Link]

-

Organic Spectroscopy International. 4-(2-fluoro-4-nitrophenyl)morpholine. [Link]

-

ResearchGate. 4-(4-Nitrophenyl)morpholine. [Link]

-

Bouling Chemical Co., Limited. 4-(2-Fluoro-4-Nitrophenyl)Morpholine. [Link]

-

MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Center for Biotechnology Information. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Concerted Nucleophilic Aromatic Substitutions. National Center for Biotechnology Information. [Link]

- Google Patents. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.

-

YouTube. Nucleophilic Aromatic Substitution. [Link]

-

PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

-

ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

Sources

- 1. CAS RN 1233955-40-2 | Fisher Scientific [fishersci.fi]

- 2. arctomsci.com [arctomsci.com]

- 3. 1233955-40-2|4-(2-Fluoro-6-nitrophenyl)morpholine|BLD Pharm [bldpharm.com]

- 4. 404 [bidepharm.com]

- 5. mdpi.com [mdpi.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. 4-(2-Fluoro-4-Nitrophenyl)Morpholine: Properties, Safety, Applications, Synthesis & Supplier in China [chemheterocycles.com]

- 9. 2689-39-6 CAS MSDS (4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]

- 11. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Spectroscopic data for 4-(2-Fluoro-6-nitrophenyl)morpholine (NMR, MS, IR)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2-Fluoro-6-nitrophenyl)morpholine and Its Constitutional Isomer

Preamble: Navigating the Spectroscopic Landscape

In the realm of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-(2-Fluoro-6-nitrophenyl)morpholine is a compound of interest, combining the versatile morpholine scaffold with a sterically hindered and electronically demanding 2-fluoro-6-nitrophenyl moiety. Its unique substitution pattern suggests potential applications as a synthetic intermediate for complex molecular architectures. However, a comprehensive search of publicly available scientific databases and literature reveals a conspicuous absence of experimental spectroscopic data for this specific constitutional isomer.

This guide, therefore, adopts a dual approach. Firstly, it provides a detailed analysis of the available experimental spectroscopic data for the closely related, commercially available constitutional isomer, 4-(2-fluoro-4-nitrophenyl)morpholine . By examining its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, we can establish a spectroscopic benchmark. Secondly, this document will leverage fundamental principles of spectroscopy to predict and discuss the anticipated NMR and infrared (IR) spectral characteristics of the target compound, 4-(2-Fluoro-6-nitrophenyl)morpholine. This comparative analysis will serve as a valuable resource for researchers undertaking the synthesis and characterization of this molecule.

Part 1: Experimental Spectroscopic Data for 4-(2-Fluoro-4-nitrophenyl)morpholine

The characterization of 4-(2-fluoro-4-nitrophenyl)morpholine provides a foundational understanding of the spectroscopic behavior of this class of compounds. The following data has been reported and is analyzed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 4-(2-fluoro-4-nitrophenyl)morpholine, both ¹H and ¹³C NMR data have been reported, offering a complete picture of the proton and carbon framework.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.03 | ddd | 1.0, 2.6, 9.0 | 1H | Ar-H |

| 7.94 | dd | 2.6, 13.1 | 1H | Ar-H |

| 6.94 | t | 8.7 | 1H | Ar-H |

| 3.90 | t | 4.7 | 4H | 2 x -OCH₂ |

| 3.31 | m | 4H | 2 x -NCH₂ |

| Chemical Shift (δ) ppm | Multiplicity (due to F) | Coupling Constant (J) Hz | Assignment |

| 153.3 | d | 249.5 | C-F |

| 145.6 | d | 7.8 | C-N (Aromatic) |

| 121.1 | d | 3.0 | C-H (Aromatic) |

| 117.0 | d | 3.9 | C-H (Aromatic) |

| 112.7 | d | 6.4 | C-NO₂ |

| 66.7 | s | -OCH₂ | |

| 50.0 | d | 4.9 | -NCH₂ |

The ¹H NMR spectrum shows three distinct signals in the aromatic region (δ 6.9-8.1 ppm), consistent with a trisubstituted benzene ring. The complex splitting patterns (ddd, dd, t) arise from proton-proton and proton-fluorine couplings. The two signals in the aliphatic region (δ 3.3-4.0 ppm) are characteristic of the morpholine ring protons. The downfield shift of the protons on the carbons adjacent to the oxygen (-OCH₂) compared to those adjacent to the nitrogen (-NCH₂) is expected due to the higher electronegativity of oxygen.[1]

The ¹³C NMR spectrum further corroborates the structure. The large coupling constant (J = 249.5 Hz) for the signal at δ 153.3 ppm is characteristic of a carbon directly bonded to a fluorine atom. The other aromatic carbon signals also exhibit smaller C-F couplings. The two aliphatic carbon signals at δ 66.7 and δ 50.0 ppm correspond to the morpholine ring carbons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of a molecule.

| Ion | Calculated Mass | Found Mass |

| [M] | 226.0748 | 226.0749 |

The observed molecular ion peak at m/z 226.0749 is in excellent agreement with the calculated exact mass of C₁₀H₁₁FN₂O₃ (226.0748), confirming the molecular formula of 4-(2-fluoro-4-nitrophenyl)morpholine.[2]

Part 2: Predicted Spectroscopic Data for 4-(2-Fluoro-6-nitrophenyl)morpholine

While experimental data is unavailable, we can predict the key spectroscopic features of 4-(2-Fluoro-6-nitrophenyl)morpholine based on established principles and comparison with its 4-nitro isomer.

Predicted ¹H NMR Spectrum

The primary difference in the ¹H NMR spectrum of the 6-nitro isomer compared to the 4-nitro isomer will be in the aromatic region. The ortho-position of the nitro group relative to the fluorine atom will create a more sterically hindered environment and will have a different electronic influence on the aromatic protons.

-

Aromatic Protons: We expect three signals in the aromatic region, likely with different chemical shifts and coupling patterns compared to the 4-nitro isomer due to the change in the substitution pattern. The proton ortho to the nitro group and meta to the morpholine nitrogen is expected to be the most downfield.

-

Morpholine Protons: The chemical shifts of the morpholine protons are expected to be similar to those in the 4-nitro isomer, with two distinct signals for the -OCH₂ and -NCH₂ groups.

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(2-Fluoro-6-nitrophenyl)morpholine is expected to show several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3100-3000 | Aromatic C-H | Stretch |

| ~2950-2850 | Aliphatic C-H | Stretch |

| ~1600-1585, ~1500-1400 | C=C | Aromatic Ring Stretch |

| ~1550-1500, ~1350-1300 | N-O | Asymmetric & Symmetric Stretch (NO₂) |

| ~1250-1000 | C-O, C-N, C-F | Stretch |

The most diagnostic peaks will be the strong absorptions corresponding to the asymmetric and symmetric stretches of the nitro group, and the various stretches associated with the substituted aromatic ring and the morpholine moiety.

Part 3: Methodologies for Spectroscopic Analysis

The acquisition of high-quality spectroscopic data requires standardized and well-defined experimental protocols.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1-10 µg/mL.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-20 µL/min.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., TOF, Orbitrap), where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of 4-(2-fluoro-4-nitrophenyl)morpholine based on available experimental data. Furthermore, it has offered expert predictions for the spectroscopic features of the yet-to-be-characterized constitutional isomer, 4-(2-Fluoro-6-nitrophenyl)morpholine. The detailed methodologies and interpretive insights contained herein are intended to serve as a valuable resource for researchers in the fields of chemical synthesis, drug development, and materials science, aiding in the structural elucidation of these and related molecules. The direct characterization of 4-(2-Fluoro-6-nitrophenyl)morpholine remains an open avenue for future research.

References

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

-

ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Fluoro-4-nitrophenyl)morpholine

A Note on Isomer Specificity: This guide focuses on the characterization of 4-(2-Fluoro-4-nitrophenyl)morpholine (CAS No. 2689-39-6). It is critical to note that the user's original query specified the 6-nitro isomer. However, a comprehensive search of scientific literature and chemical databases yielded extensive information for the 4-nitro isomer, which is a key intermediate in the synthesis of the antibiotic Linezolid, while specific data for the 6-nitro isomer is scarce.[1] This document has been prepared by leveraging the available data for the 4-nitro isomer, and the principles and methodologies described herein are broadly applicable to related fluoro-nitroaromatic compounds.

Introduction

4-(2-Fluoro-4-nitrophenyl)morpholine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[2][3] Its structure, featuring a morpholine ring attached to a fluorinated nitrobenzene moiety, makes it a versatile building block in organic synthesis.[2] The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be readily reduced to an amine, providing a reactive handle for further molecular elaboration.[1][4]

For any compound intended for pharmaceutical use, a thorough understanding of its physicochemical properties is paramount. Among these, solubility and stability are critical attributes that profoundly influence a drug candidate's developability, bioavailability, and shelf-life. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability of 4-(2-Fluoro-4-nitrophenyl)morpholine, tailored for researchers, scientists, and drug development professionals.

Part 1: Solubility Assessment

Aqueous solubility is a crucial determinant of a drug's absorption and bioavailability.[5][6] Poor solubility can lead to erratic absorption and suboptimal therapeutic outcomes. Therefore, a precise determination of a compound's solubility in various aqueous and organic media is a cornerstone of pre-formulation studies. Two key types of solubility are typically measured: thermodynamic and kinetic solubility.

Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound, representing the maximum concentration of a substance that can be dissolved in a solvent at a specific temperature and pressure, when the dissolved and undissolved states are in equilibrium.[7][8] It is a critical parameter for understanding the fundamental physicochemical properties of a drug substance. The shake-flask method is the gold standard for determining thermodynamic solubility.[9]

This protocol outlines the steps to determine the thermodynamic solubility of 4-(2-Fluoro-4-nitrophenyl)morpholine in various solvents.

Materials:

-

4-(2-Fluoro-4-nitrophenyl)morpholine (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Dichloromethane, Methanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid 4-(2-Fluoro-4-nitrophenyl)morpholine to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial.[1]

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient period to reach equilibrium, typically 24-72 hours.[1] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of 4-(2-Fluoro-4-nitrophenyl)morpholine in the filtrate using a validated stability-indicating HPLC-UV method.[8][10] Prepare a calibration curve with known concentrations of the compound to accurately determine the solubility.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | Low |

| PBS (pH 7.4) | 25 | Low |

| 0.1 M HCl | 25 | Low |

| Dichloromethane | 25 | High |

| Methanol | 25 | Moderate |

Note: The qualitative descriptions are based on general expectations for such a molecule and should be replaced with quantitative data upon experimentation.

Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves from a solid state or precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[11][12] This high-throughput screening method is valuable in early drug discovery to rank compounds and identify potential solubility liabilities.[5][6]

This protocol describes a common method for assessing kinetic solubility using a plate-based format.

Materials:

-

4-(2-Fluoro-4-nitrophenyl)morpholine (10 mM stock solution in DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplates (UV-transparent for direct UV method)

-

Plate shaker

-

Plate reader (Nephelometer or UV-Vis spectrophotometer)

Procedure:

-

Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the 10 mM DMSO stock solution of 4-(2-Fluoro-4-nitrophenyl)morpholine to the buffer-containing wells to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1-2 hours.[13]

-

Detection:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[12]

-

Direct UV Method: After incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate at the compound's λmax.[13] The concentration is determined from a calibration curve.

-

| Assay Method | Buffer | Kinetic Solubility (µM) |

| Nephelometry | PBS (pH 7.4) | ~50 |

| Direct UV | PBS (pH 7.4) | ~45 |

Note: These are hypothetical values for illustrative purposes.

Workflow for Solubility Determination

Caption: Workflow for determining thermodynamic and kinetic solubility.

Part 2: Stability Assessment

Stability testing is essential to understand how the quality of a chemical substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[14][15] Forced degradation (stress testing) is a critical component of stability studies, designed to identify likely degradation products and establish degradation pathways.[2][16][17] This information is invaluable for developing stability-indicating analytical methods and for determining appropriate storage and handling conditions.[3][18]

Potential Degradation Pathways

Based on the structure of 4-(2-Fluoro-4-nitrophenyl)morpholine, several degradation pathways can be anticipated:

-

Hydrolysis: The morpholine ring, while generally stable, could potentially undergo hydrolysis under extreme pH and temperature conditions. However, the aryl-nitrogen bond is typically robust.

-

Reduction of the Nitro Group: The nitro group is susceptible to reduction, especially under anaerobic conditions or in the presence of reducing agents, to form nitroso, hydroxylamino, and ultimately amino derivatives.[19]

-

Oxidation: The aromatic amine that would be formed upon reduction of the nitro group is susceptible to oxidation, which can lead to the formation of colored polymeric products.[20][21][22][23]

-

Photodegradation: Nitroaromatic compounds can be photolabile, undergoing various reactions upon exposure to light, including oxidation and reduction of the nitro group.[24]

Experimental Protocol: Forced Degradation Study

This protocol outlines a forced degradation study for 4-(2-Fluoro-4-nitrophenyl)morpholine, following the principles of the ICH Q1A(R2) and Q1B guidelines.[15][25]

Materials:

-

4-(2-Fluoro-4-nitrophenyl)morpholine

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber with controlled light (UV and visible) and temperature

-

Oven for thermal degradation

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for peak purity analysis and identification of degradation products.[10][26]

Procedure: A solution of 4-(2-Fluoro-4-nitrophenyl)morpholine (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) is subjected to the following stress conditions.[2] A control sample, protected from the stress condition, should be analyzed concurrently. The goal is to achieve 5-20% degradation of the parent compound.[2]

-

Acid Hydrolysis: Treat the compound solution with 0.1 M HCl and heat at 60-80°C for a specified time. Neutralize the sample before analysis.

-

Base Hydrolysis: Treat the compound solution with 0.1 M NaOH and heat at 60-80°C for a specified time. Neutralize the sample before analysis.

-

Oxidative Degradation: Treat the compound solution with 3-30% H₂O₂ at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80-100°C) in an oven.

-

Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[27][28][29] A dark control sample wrapped in aluminum foil should be stored alongside to assess the contribution of thermal degradation.[30]

Analysis:

-

Analyze all stressed samples, along with a non-degraded control, using a stability-indicating HPLC method.[31][32][33]

-

The method should be capable of separating the parent compound from all degradation products.[31]

-

Use a PDA detector to check for peak purity and an MS detector to obtain mass information for the degradation products to aid in their identification.[26]

| Stress Condition | Reagent/Condition | Time | % Degradation | Number of Degradants | Remarks |

| Acid Hydrolysis | 0.1 M HCl, 80°C | 8 h | < 5% | 1 | Stable |

| Base Hydrolysis | 0.1 M NaOH, 80°C | 8 h | ~10% | 2 | Moderate degradation |

| Oxidation | 30% H₂O₂, RT | 24 h | ~15% | 3 | Susceptible to oxidation |

| Thermal (Solid) | 100°C | 48 h | < 2% | 0 | Stable |

| Thermal (Solution) | 80°C | 48 h | < 5% | 1 | Stable in solution |

| Photolysis | ICH Q1B | - | ~12% | 2 | Photolabile |

Note: These are hypothetical results for illustrative purposes.

Workflow for Stability (Forced Degradation) Study

Caption: Workflow for a forced degradation stability study.

Conclusion

This guide has outlined the essential theoretical principles and practical methodologies for assessing the solubility and stability of 4-(2-Fluoro-4-nitrophenyl)morpholine. A thorough characterization of these properties is indispensable for the successful advancement of this compound in any research or drug development program. The provided protocols for thermodynamic and kinetic solubility, as well as for forced degradation studies, offer a robust framework for generating the critical data needed to inform formulation development, establish appropriate storage conditions, and ensure the overall quality and reliability of this important chemical intermediate.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Boccardi, G. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Wang, C., et al. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS, 120(45), e2309199120. [Link]

-

Alsante, K. M., et al. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-13. [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

JETIR. (2021, September). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. JETIR, 8(9). [Link]

-

Levin, M. (2002). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

Pawar, S. P., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 468-475. [Link]

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced drug delivery reviews, 59(7), 546–567. [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(11), 26-38. [Link]

-

Goti, G., et al. (2019). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 24(18), 3277. [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Kondovych, S. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

-

Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of nitroaromatic compounds and explosives. CRC press. [Link]

-

Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5). [Link]

-

Slideshare. (2015, September 24). Ich guideline for stability testing. [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

-

Nishino, S. F., & Spain, J. C. (2004). Degradation of nitroaromatic compounds by microorganisms. Biocatalysis and Biodegradation, 16, 1-28. [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250-272. [Link]

-

Al-kasasbeh, R., et al. (2019). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Pharmaceutics, 11(11), 585. [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from [Link]

-

Li, Y., & Li, M. (2020). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International, 33(11), 18-24. [Link]

-

Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

-

Arora, P. K., & Bae, H. (2014). Biological treatment of nitroaromatics in wastewater. Water, 6(6), 1631-1651. [Link]

-

Sekar, K., & Senthil, S. (2012). A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. Journal of Molecular Liquids, 173, 153-163. [Link]

-

ResearchGate. (n.d.). Biodegradation of nitroaromatic compounds and explosives. Retrieved from [Link]

-

Minero, C., et al. (2007). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. Physical Chemistry Chemical Physics, 9(48), 6330-6340. [Link]

-

Rao, P. S., & Hayon, E. (1975). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry, 79(9), 862-865. [Link]

Sources

- 1. quora.com [quora.com]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. evotec.com [evotec.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. Ich guideline for stability testing | PPTX [slideshare.net]

- 15. snscourseware.org [snscourseware.org]

- 16. acdlabs.com [acdlabs.com]

- 17. jetir.org [jetir.org]

- 18. biopharminternational.com [biopharminternational.com]

- 19. Biological Treatment of Nitroaromatics in Wastewater [mdpi.com]

- 20. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. ICH Official web site : ICH [ich.org]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 28. ema.europa.eu [ema.europa.eu]

- 29. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. ikev.org [ikev.org]

- 31. ijtsrd.com [ijtsrd.com]

- 32. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 33. stability-indicating hplc method: Topics by Science.gov [science.gov]

An Investigational Guide to the Pharmacological Profile of 4-(2-Fluoro-6-nitrophenyl)morpholine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, phased strategy for the pharmacological characterization of the novel chemical entity, 4-(2-Fluoro-6-nitrophenyl)morpholine. In the absence of existing pharmacological data, this document serves as an investigational roadmap, providing a scientifically rigorous framework for elucidating its potential therapeutic activities and developmental liabilities. The proposed workflow integrates in silico predictive modeling, targeted in vitro screening, and a comprehensive Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiling. Detailed, field-proven experimental protocols are provided to ensure methodological robustness and data integrity. This guide is designed to empower research teams to systematically explore the pharmacological landscape of this compound, from initial hypothesis generation to lead candidate evaluation.

Introduction and Rationale

4-(2-Fluoro-6-nitrophenyl)morpholine is a synthetic organic compound characterized by three key structural motifs: a morpholine ring, a nitro-substituted phenyl group, and an ortho-fluorine atom. While primarily documented as a chemical intermediate in the synthesis of bioactive molecules such as the antibiotic Linezolid, its intrinsic pharmacological profile remains uncharacterized. The constituent moieties, however, are prevalent in numerous pharmacologically active agents, suggesting a latent therapeutic potential.

-

The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, often incorporated to enhance aqueous solubility, metabolic stability, and central nervous system (CNS) penetration.[1][2] More than 20 FDA-approved drugs feature this moiety.[2]

-

Nitrophenyl groups are present in compounds with a wide array of biological activities, including antimicrobial and adrenergic receptor modulating properties.

-

Organofluorine compounds are ubiquitous in modern pharmaceuticals, with the fluorine atom often used to modulate metabolic stability, binding affinity, and membrane permeability.

Given this structural precedent, a systematic investigation is warranted to uncover the potential pharmacological activities of 4-(2-Fluoro-6-nitrophenyl)morpholine. This guide proposes a logical, data-driven workflow for this endeavor.

Phase 1: In Silico Profiling and Hypothesis Generation

The initial phase of characterization will leverage computational tools to predict the compound's physicochemical properties, potential biological targets, and ADME-Tox liabilities. This in silico approach is a cost-effective method to prioritize experimental resources and guide subsequent in vitro studies.[3][4]

Physicochemical and ADME-Tox Predictions

A variety of web-based platforms can be utilized for these predictions.

| Property Predicted | Recommended Tool(s) | Rationale |

| Physicochemical Properties | SwissADME, ChemAxon | To determine solubility, lipophilicity (LogP), and other key parameters influencing drug-like behavior. |

| ADME Profile | pkCSM, admetSAR | To predict absorption, distribution, metabolism, excretion, and toxicity parameters.[5] |

| Toxicity Endpoints | ProTox-II, Lazar | To forecast potential toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity. |

Target Prediction

Based on structural similarity to known bioactive molecules, potential protein targets can be predicted.

| Prediction Method | Recommended Tool(s) | Rationale |

| Ligand-Based Screening | SwissTargetPrediction, SuperPred | To identify potential protein targets based on 2D and 3D structural similarity to known ligands. |

| Pharmacophore Modeling | PharmMapper, ZINCPharmer | To identify potential targets by matching the compound's pharmacophoric features to a database of protein binding sites. |

The outputs of this in silico phase will inform the design of the subsequent in vitro screening cascade.

Phase 2: In Vitro Pharmacological Screening

This phase will involve a tiered approach, beginning with broad-based screening against a panel of common off-targets to identify potential safety liabilities, followed by focused screening against target classes hypothesized from the in silico analysis.[6][7]

Primary Screening: Safety and Off-Target Profiling

It is imperative to first assess the compound's potential for undesirable off-target effects.[8] A broad-based screen against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions is recommended.

Workflow for Primary Safety Screening

Caption: Workflow for primary safety pharmacology screening.

Focused Screening: Hypothesis-Driven Target Engagement

Based on the structural motifs, focused screens should be conducted in the following areas:

-

Antimicrobial Activity: Given its use as a precursor to Linezolid, screening against a panel of Gram-positive and Gram-negative bacteria is a primary objective.

-

CNS Receptor Modulation: The morpholine moiety suggests potential CNS activity. Screening against a panel of key CNS receptors (e.g., adrenergic, dopaminergic, serotonergic) is recommended.

-

Anti-inflammatory Activity: Nitrophenyl-containing compounds have been reported to have anti-inflammatory effects.[9] Screening in cell-based assays for inflammation (e.g., cytokine release, NF-κB activation) is warranted.

Phase 3: Comprehensive ADME-Tox Profiling

Should the compound exhibit promising activity in the focused screens with an acceptable off-target profile, a full in vitro ADME-Tox characterization is necessary.[10]

ADME-Tox Profiling Workflow

Caption: Integrated workflow for in vitro ADME-Tox profiling.

Detailed Experimental Protocols

-

Objective: To determine the rate of metabolism of the compound in liver microsomes or hepatocytes.[11][12][13][14][15]

-

Protocol:

-

Prepare a stock solution of 4-(2-Fluoro-6-nitrophenyl)morpholine in DMSO.

-

Incubate the compound (typically at 1 µM) with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding NADPH.

-

At various time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction with a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the remaining parent compound using LC-MS/MS.

-

Calculate the half-life (t½) and intrinsic clearance (Clint).

-

-

Objective: To assess the intestinal permeability of the compound as a predictor of oral absorption.[9][10][16][17][18]

-

Protocol:

-

Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to form a differentiated monolayer.

-

Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

For apical-to-basolateral (A-B) permeability, add the compound to the apical chamber and measure its appearance in the basolateral chamber over time.

-

For basolateral-to-apical (B-A) permeability, add the compound to the basolateral chamber and measure its appearance in the apical chamber.

-

Quantify compound concentrations using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

-

-

Objective: To determine the extent to which the compound binds to plasma proteins, which influences its distribution and availability.[19][20][21][22][23]

-

Protocol:

-

Utilize a rapid equilibrium dialysis (RED) device.

-

Add the compound to human plasma in one chamber and buffer in the other, separated by a semipermeable membrane.

-

Incubate at 37°C until equilibrium is reached (typically 4-6 hours).

-

Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

-

Calculate the fraction unbound (fu).

-

-

Objective: To evaluate the potential of the compound to inhibit major cytochrome P450 enzymes, a common cause of drug-drug interactions.[24][25][26][27][28]

-

Protocol:

-

Incubate human liver microsomes with a panel of specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).

-

Add varying concentrations of 4-(2-Fluoro-6-nitrophenyl)morpholine.

-

Initiate the reaction with NADPH and incubate at 37°C.

-

Terminate the reaction and measure the formation of the probe substrate's metabolite by LC-MS/MS.

-

Calculate the IC50 value for each CYP isoform.

-

-

Objective: To assess the compound's general toxicity to cells.[1][29][30][31][32]

-

Protocol:

-

Seed a relevant cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate.

-

Treat the cells with a range of concentrations of the compound for 24-72 hours.

-

Measure cell viability using a suitable method, such as the MTT assay (measures metabolic activity) or LDH release assay (measures membrane integrity).

-

Calculate the CC50 (50% cytotoxic concentration).

-

-

Objective: To assess the compound's potential to block the hERG potassium channel, which can lead to cardiac QT prolongation.[33][34][35][36][37]

-

Protocol:

-

Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Employ automated patch-clamp electrophysiology to measure the hERG current.

-

Apply varying concentrations of the compound and measure the inhibition of the hERG current.

-

Calculate the IC50 value.

-

-

Objective: To evaluate the mutagenic potential of the compound.[38][39][40][41][42]

-

Protocol:

-

Use several histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).

-

Expose the bacteria to various concentrations of the compound, both with and without a metabolic activation system (S9 mix from rat liver).

-

Plate the bacteria on a histidine-deficient medium.

-

Incubate for 48-72 hours and count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).

-

A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

-

Data Interpretation and Decision Making

The collective data from these phases will form a comprehensive pharmacological and safety profile of 4-(2-Fluoro-6-nitrophenyl)morpholine.

| Parameter | Favorable Profile | Unfavorable Profile |

| Potency | EC50/IC50 in the desired therapeutic range | Low potency |

| Selectivity | >100-fold selectivity over off-targets | Significant off-target activity |

| Permeability | Papp (A-B) > 10 x 10⁻⁶ cm/s | Papp (A-B) < 2 x 10⁻⁶ cm/s |

| Efflux Ratio | < 2 | > 2 (indicates active efflux) |

| Metabolic Stability | t½ > 30 min in human liver microsomes | t½ < 10 min |

| Plasma Protein Binding | 20-95% bound | >99% bound |

| CYP Inhibition | IC50 > 10 µM | IC50 < 1 µM |

| Cytotoxicity | CC50 > 50 µM | CC50 < 10 µM |

| hERG Inhibition | IC50 > 30 µM | IC50 < 10 µM |

| Mutagenicity | Negative in Ames test | Positive in Ames test |

A compound exhibiting a potent and selective on-target activity coupled with a favorable ADME-Tox profile would be a strong candidate for progression into lead optimization and subsequent in vivo studies.

Conclusion

This guide provides a structured and comprehensive framework for the initial pharmacological evaluation of 4-(2-Fluoro-6-nitrophenyl)morpholine. By systematically progressing through in silico prediction, in vitro screening, and detailed ADME-Tox profiling, researchers can efficiently and robustly characterize this novel chemical entity. The data generated will be critical for making informed decisions regarding its potential as a therapeutic agent and for guiding future drug development efforts.

References

-

Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

-

Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2758. Retrieved from [Link]

-

Bowes, J., et al. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Journal of Pharmacological and Toxicological Methods, 66(2), 97-112. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

-

BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

-

(n.d.). Caco2 assay protocol. Retrieved from [Link] (This is a placeholder as the original link was not a direct protocol but this is a common source for such information).

-

JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

-

Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

-

Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

-

Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

-

Oie, S., & Tozer, T. N. (1979). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Clinical Pharmacokinetics, 4(6), 461-477. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). Cell Viability and Cytotoxicity Assay. Retrieved from [Link]

-

SciSpace. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

-

baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

-

Slideshare. (n.d.). hERG Assay. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

-

(n.d.). The Ames Test. Retrieved from [Link] (This is a placeholder as the original link was a general educational resource).

-

Visikol. (2022). Plasma Protein Binding Assay. Retrieved from [Link]

-

Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1-17. Retrieved from [Link]

-

Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

-

Du, C., et al. (2018). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 1787, 187-196. Retrieved from [Link]

-

AxisPharm. (2024). Methods for the determination of plasma protein binding. Retrieved from [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Compound Binding to Plasma Proteins. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

-

ResearchGate. (2014). How can I predict the insilico ADMET (toxicity) of a new drug?. Retrieved from [Link]

-

Pharmaceutical Business Review. (n.d.). Morpholine Bioisosteres for Drug Design. Retrieved from [Link]

-

Frontiers. (2019). In silico prediction of ADME and toxicity profiles of the drug candidates. Retrieved from [Link]

-

Roy, K., & Kar, S. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2433, 71-105. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]

-

Frontiers. (2019). In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Retrieved from [Link]

-

Oxford Academic. (2025). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Retrieved from [Link]

-

Drug Design Org. (n.d.). Bioisosterism. Retrieved from [Link]

Sources

- 1. セルベースアッセイ [sigmaaldrich.com]

- 2. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 3. In silico prediction of ADME and toxicity profiles of the drug candidates | AVESİS [avesis.marmara.edu.tr]

- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities [frontiersin.org]

- 6. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 11. bioivt.com [bioivt.com]

- 12. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 17. enamine.net [enamine.net]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Plasma Protein Binding Assay [visikol.com]

- 22. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. lnhlifesciences.org [lnhlifesciences.org]

- 26. criver.com [criver.com]

- 27. enamine.net [enamine.net]

- 28. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]

- 30. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 31. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. Cytotoxicity assay kits and cell viability assay kits | Abcam [abcam.com]

- 33. hERG Assay | PPTX [slideshare.net]

- 34. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 35. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 36. fda.gov [fda.gov]

- 37. pdf.benchchem.com [pdf.benchchem.com]

- 38. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 39. bio-protocol.org [bio-protocol.org]

- 40. microbiologyinfo.com [microbiologyinfo.com]

- 41. scispace.com [scispace.com]

- 42. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

An In-Depth Technical Guide to the Reactivity and Mechanism of N-Aryl Morpholine Compounds

Foreword: The Privileged Scaffold in Modern Chemistry

The N-aryl morpholine motif is a cornerstone in contemporary chemical sciences, particularly within drug discovery and materials science.[1][2] Its prevalence in FDA-approved pharmaceuticals is a testament to its favorable physicochemical and metabolic properties, often enhancing aqueous solubility, metabolic stability, and bioavailability.[3][4] This guide moves beyond a simple catalog of reactions to provide a deep, mechanistic understanding of the core reactivity patterns governing N-aryl morpholine compounds. We will explore the "why" behind synthetic choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to harness the full potential of this privileged scaffold.

The Foundational C–N Bond: Synthesis via Buchwald-Hartwig Amination

The most robust and widely adopted method for constructing the titular C(aryl)–N(morpholine) bond is the Palladium-catalyzed Buchwald-Hartwig amination.[5][6][7] This cross-coupling reaction has revolutionized the synthesis of aromatic amines, offering a powerful and versatile tool for forging this critical linkage from aryl halides (or pseudo-halides) and morpholine.[8][9]

Mechanistic Rationale: The Palladium Catalytic Cycle

Understanding the catalytic cycle is paramount to troubleshooting and optimizing this transformation. The reaction proceeds through a sequence of well-defined steps involving the palladium catalyst, the choice of which directly influences reaction efficiency, scope, and tolerance to functional groups.

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:

-

Oxidative Addition: A coordinatively unsaturated Pd(0) complex, typically generated in situ, undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[6]

-

Ligand Exchange & Deprotonation: Morpholine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) then deprotonates the coordinated morpholine to form a palladium amido complex.

-

Reductive Elimination: This final, bond-forming step involves the reductive elimination of the N-aryl morpholine product from the Pd(II) complex, regenerating the active Pd(0) catalyst to continue the cycle.